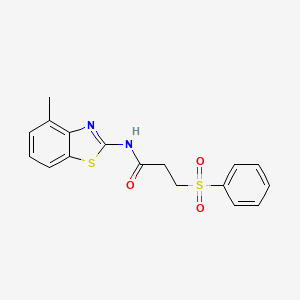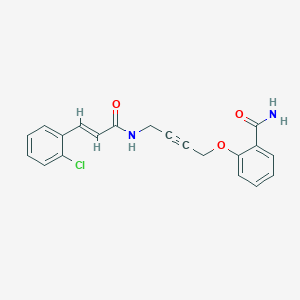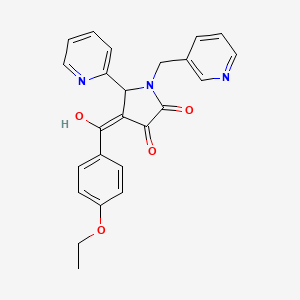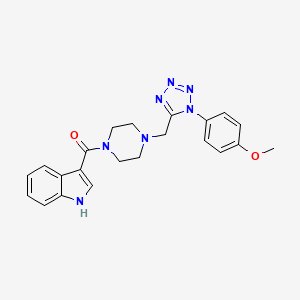
1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
カタログ番号:
B2511428
CAS番号:
2034333-68-9
分子量:
241.291
InChIキー:
SBSZWJUMDZIWIR-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methoxyethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as E-64d and is a potent inhibitor of cysteine proteases. In
科学的研究の応用
Synthesis and Structural Analysis
- Urea derivatives have been synthesized and structurally analyzed for various applications. For example, synthesis techniques such as the reactions of isocyanates with amines have been employed to create diverse urea compounds with specific properties and potential applications in drug design and materials science (Mustafa, Perveen, & Khan, 2014).
Enzyme Inhibition and Anticancer Activity
- Certain urea derivatives have been investigated for their enzyme inhibition capabilities and anticancer activities. For instance, some compounds have shown inhibitory effects against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase, alongside observing effects on cancer cell lines (Mustafa, Perveen, & Khan, 2014).
Molecular Interactions and Drug Design
- Research into urea derivatives also includes studying their molecular interactions, such as binding with DNA or proteins, which is crucial for drug design. The interactions of Schiff bases containing urea with DNA have been explored, providing insights into their potential therapeutic applications (Ajloo et al., 2015).
Material Science and Gelation Properties
- Urea compounds have been utilized in materials science, for example, in the formation of hydrogels. The morphology and rheology of gels formed from urea derivatives can be tuned by the identity of the anion, which influences the gels' physical properties (Lloyd & Steed, 2011).
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-9-8-10(17-14-9)4-3-5-12-11(15)13-6-7-16-2/h8H,3-7H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSZWJUMDZIWIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2-(4-Cyanophenoxy)ethyl 3-(4-formyl-3,5-dimethylpyrazol...
Cat. No.: B2511345
CAS No.: 1252341-01-7
(6-Fluoro-4-((4-methoxyphenyl)amino)quinolin-3-yl)(morp...
Cat. No.: B2511348
CAS No.: 1358760-26-5
3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)p...
Cat. No.: B2511349
CAS No.: 868675-75-6
4-bromo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophe...
Cat. No.: B2511350
CAS No.: 1448072-37-4




![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)




![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511364.png)

